molecular formula C16H18N2O2 B11170409 3-[4-(Benzyloxy)phenyl]-1,1-dimethylurea

3-[4-(Benzyloxy)phenyl]-1,1-dimethylurea

Cat. No.: B11170409
M. Wt: 270.33 g/mol
InChI Key: PDTQHVQMRKBIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(BENZYLOXY)PHENYL]-3,3-DIMETHYLUREA is an organic compound that belongs to the class of phenylureas It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZYLOXY)PHENYL]-3,3-DIMETHYLUREA typically involves the reaction of 4-(benzyloxy)phenyl isocyanate with 3,3-dimethylurea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZYLOXY)PHENYL]-3,3-DIMETHYLUREA can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can target the urea moiety, potentially leading to the formation of amine derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, or other substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLOXY)PHENYL]-3,3-DIMETHYLUREA involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the urea moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenylacetic acid
  • 4-(Benzyloxy)phenyl isocyanate
  • N-[4-(Benzyloxy)phenyl]glycinamide

Uniqueness

1-[4-(BENZYLOXY)PHENYL]-3,3-DIMETHYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1,1-dimethyl-3-(4-phenylmethoxyphenyl)urea

InChI

InChI=1S/C16H18N2O2/c1-18(2)16(19)17-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,17,19)

InChI Key

PDTQHVQMRKBIJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.